2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139909
InChI: InChI=1S/C18H22N2O2S/c1-12-6-7-14(10-13(12)2)17-15(11-16(21)22)23-18(19-17)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.4 g/mol

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC20139909

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid -

Specification

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
IUPAC Name 2-[4-(3,4-dimethylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C18H22N2O2S/c1-12-6-7-14(10-13(12)2)17-15(11-16(21)22)23-18(19-17)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,22)
Standard InChI Key IXOFTWALZBCYLL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C

Introduction

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a dimethylphenyl group and a piperidine moiety, contributing to its complex structure and potential biological activity.

Synthesis and Chemical Behavior

The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. These methods require careful control of reaction conditions to optimize yield and purity. The chemical behavior of this compound can be explored through various reactions typical of thiazole derivatives, which are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.

Potential Applications

The applications of this compound span several fields, including:

  • Pharmaceuticals: Interaction studies involving this compound focus on its binding affinity with various biological targets such as enzymes and receptors. Understanding these interactions is crucial for predicting its pharmacological profile and potential side effects.

  • Materials Science: The unique combination of functional groups may impart distinct chemical reactivity, making it a candidate for targeted research in materials chemistry.

Table: Comparison of Thiazole Derivatives

Compound NameStructure CharacteristicsNotable Properties
2-(2,4-Diphenyl-thiazol-5-yl)acetic acidContains diphenyl groupsAntimicrobial activity
2-[4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl]acetic acidSimilar piperidine structurePotential analgesic effects
2-[4-(3,4-Dimethoxyphenyl)-2-methyl-thiazol-5-yl]acetic acidDimethoxy substitutionAnti-inflammatory properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator